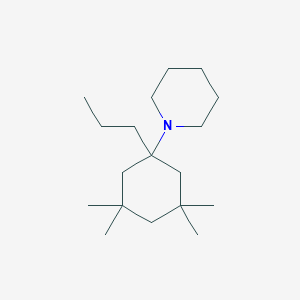

Piperidine, 1-(3,3,5,5-tetramethyl-1-propylcyclohexyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Piperidine, 1-(3,3,5,5-tetramethyl-1-propylcyclohexyl)- is a chemical compound with the molecular formula C18H35N. It is a derivative of piperidine, a six-membered heterocyclic amine with one nitrogen atom. This compound is known for its unique structural features, which include a cyclohexyl ring substituted with tetramethyl and propyl groups, making it an interesting subject for various chemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine, 1-(3,3,5,5-tetramethyl-1-propylcyclohexyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of esters of 3-oxocarboxylic acid instead of aldehyde, resulting in a product containing multiple stereocenters. The resulting piperidinol can undergo dehydration in an acidic environment to form the desired piperidine derivative .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include hydrogenation, cyclization, and annulation reactions, which are optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-(3,3,5,5-tetramethyl-1-propylcyclohexyl)- undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur, where the piperidine nitrogen acts as a nucleophile.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols .

Scientific Research Applications

Piperidine, 1-(3,3,5,5-tetramethyl-1-propylcyclohexyl)- has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which piperidine, 1-(3,3,5,5-tetramethyl-1-propylcyclohexyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and processes. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Piperidine: The parent compound, a simple six-membered ring with one nitrogen atom.

Spiropiperidines: Compounds with a spirocyclic structure involving a piperidine ring.

Piperidinones: Piperidine derivatives with a ketone functional group.

Uniqueness

Piperidine, 1-(3,3,5,5-tetramethyl-1-propylcyclohexyl)- stands out due to its highly substituted cyclohexyl ring, which imparts unique steric and electronic properties. These features make it a valuable compound for studying structure-activity relationships and developing new chemical entities .

Biological Activity

Piperidine derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The compound Piperidine, 1-(3,3,5,5-tetramethyl-1-propylcyclohexyl)- (CAS Number: 685088-27-1) is particularly noteworthy due to its unique structural features that enhance its potential pharmacological applications. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

Piperidine is a six-membered nitrogen-containing heterocycle. The specific compound features a bulky cyclohexyl substituent that contributes to its steric hindrance and potentially influences its interaction with biological targets. The molecular formula for this compound is C14H27N, with a molecular weight of approximately 213.38 g/mol.

Antimicrobial Activity

Research indicates that piperidine derivatives exhibit varying degrees of antimicrobial activity. For instance, some derivatives have shown significant inhibitory effects against Mycobacterium tuberculosis (M. tuberculosis), with minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL for certain derivatives . The structural modifications in piperidine compounds often correlate with their antimicrobial potency.

Antioxidant Potential

Piperidine-containing compounds have been reviewed for their antioxidant potential. These compounds can scavenge free radicals and may protect against oxidative stress-related diseases . The bulky substituents in Piperidine, 1-(3,3,5,5-tetramethyl-1-propylcyclohexyl)- could enhance its stability and efficacy as an antioxidant.

Data Table: Comparison of Biological Activities

| Compound Name | CAS Number | Antidepressant Activity | Antimicrobial Activity (MIC) | Antioxidant Activity |

|---|---|---|---|---|

| Piperidine, 1-(3,3,5,5-tetramethyl-1-propylcyclohexyl)- | 685088-27-1 | Potential | Not extensively studied | Potential |

| Piperidine derivative A | Example CAS A | Yes | 0.5 µg/mL against M. tuberculosis | Moderate |

| Piperidine derivative B | Example CAS B | Yes | 2 µg/mL against Gram-positive bacteria | High |

Case Studies and Research Findings

- Antidepressant Mechanisms : A study exploring the mechanisms of piperidine derivatives indicated that they could enhance serotonin levels in synaptic clefts by inhibiting the reuptake of serotonin. This mechanism is critical for developing new antidepressants.

- Antimicrobial Efficacy : Research on similar piperidine compounds demonstrated strong bacteriostatic activity against various strains of bacteria and fungi. For example, one derivative showed an MIC of 0.06 µg/mL against Gram-positive bacteria .

- Oxidative Stress Protection : A review highlighted the potential of piperidine derivatives to act as antioxidants through their ability to donate electrons and neutralize free radicals . This property suggests a role in preventing cellular damage in various diseases.

Properties

CAS No. |

685088-27-1 |

|---|---|

Molecular Formula |

C18H35N |

Molecular Weight |

265.5 g/mol |

IUPAC Name |

1-(3,3,5,5-tetramethyl-1-propylcyclohexyl)piperidine |

InChI |

InChI=1S/C18H35N/c1-6-10-18(19-11-8-7-9-12-19)14-16(2,3)13-17(4,5)15-18/h6-15H2,1-5H3 |

InChI Key |

OCCHASGUVQNGDV-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1(CC(CC(C1)(C)C)(C)C)N2CCCCC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.